Cesium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cesium perchlorate is a chemical compound with the formula CsClO₄ . It forms white crystals that are sparingly soluble in cold water and ethanol but dissolve more easily in hot water . This compound is known for its strong oxidizing properties and is used in various applications, including pyrotechnics and analytical chemistry .

Méthodes De Préparation

Cesium perchlorate can be synthesized through the reaction of cesium chloride with perchloric acid. The process involves slowly adding 30% perchloric acid to a solution of cesium chloride, resulting in the precipitation of this compound. The precipitate is then filtered, washed to remove any chloride ions, and dried . Industrial production methods typically involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Thermal Decomposition

Cesium perchlorate decomposes exothermically at elevated temperatures, forming cesium chloride (CsCl) and oxygen:

2textCsClO4Δ2textCsCl+7textO2↑

This reaction initiates above 250°C, with decomposition temperatures influenced by particle size and environmental conditions . Unlike ammonium perchlorate, which decomposes in multiple stages (e.g., 4textNH4ClO4→2textCl2+3textO2+8textH2O+2textN2O below 300°C ), CsClO₄ follows a simpler pathway due to the stability of cesium chloride.

Redox Reactions

The perchlorate ion (ClO4−) acts as a strong oxidizer in acidic and neutral environments. Key redox potentials include :

| Reaction | E∘ (V) | Conditions |

|---|---|---|

| ClO4−+8textH++8texte−→Cl−+4textH2O | 1.287 | Acidic |

| ClO4−+4textH2O+8texte−→Cl−+8textOH− | 0.56 | Neutral/Basic |

In practice, CsClO₄ reacts violently with reducing agents like metals or organic compounds. For example:

-

With titanium(III) complexes:

8textTiHedta+ClO4−+8textH+→8textTiIV+Cl−+Hedta3−+4textH2O

This reaction follows the rate equation Rate=(k[ClO4−][H+]2+k′)(Ti Hedta ), where k=2×10−3textM−2texts−1 and k′=2×10−8texts−1 .

Solubility and Precipitation

CsClO₄ exhibits low solubility in water compared to other alkali perchlorates, a property leveraged in analytical chemistry for selective precipitation :

| Temperature (°C) | Solubility (g/100 mL H₂O) |

|---|---|

| 0 | 0.8 |

| 25 | 1.97 |

| 99 | 28.57 |

This low solubility facilitates its use in gravimetric analysis, particularly for separating cesium from rubidium or potassium .

Comparative Reactivity with Alkali Perchlorates

CsClO₄’s reactivity and physical properties differ notably from other alkali metal perchlorates :

| Property | CsClO₄ | NaClO₄ | KClO₄ |

|---|---|---|---|

| Solubility (25°C) | 1.97 g/100mL | 209 g/100mL | 2.0 g/100mL |

| Decomposition Temp | >250°C | >200°C | >200°C |

| Oxidizing Strength | Strong | Strong | Strong |

Its sparing solubility and higher thermal stability make CsClO₄ preferable in niche applications, such as pyrotechnics requiring controlled oxygen release .

Applications De Recherche Scientifique

Cesium perchlorate has several scientific research applications, including:

Pyrotechnics: It is used as an oxidizing agent in pyrotechnic formulations to produce colored flames in fireworks.

Analytical Chemistry: It is used in spectrophotometry to measure the concentration of certain substances in solution.

Electrochemistry: This compound is used in electrochemical cells and batteries as an electrolyte.

Mécanisme D'action

The mechanism of action of cesium perchlorate primarily involves its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. In biological systems, perchlorates are known to inhibit iodine transport into thyrocytes, thereby hampering thyroid hormone synthesis . This property has been explored in the treatment of hyperthyroidism and thyrotoxicosis .

Comparaison Avec Des Composés Similaires

Cesium perchlorate is similar to other alkali metal perchlorates, such as lithium perchlorate, sodium perchlorate, potassium perchlorate, and rubidium perchlorate . it is unique in several ways:

Solubility: This compound is the second least soluble of the alkali metal perchlorates, after francium perchlorate.

Oxidizing Strength: It is a strong oxidizing agent, similar to other perchlorates, but its specific reactivity can vary based on the cation present.

Similar compounds include:

- Lithium perchlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

- Francium perchlorate

Propriétés

Numéro CAS |

13454-84-7 |

|---|---|

Formule moléculaire |

ClCsHO4 |

Poids moléculaire |

233.36 g/mol |

Nom IUPAC |

cesium;perchlorate |

InChI |

InChI=1S/ClHO4.Cs/c2-1(3,4)5;/h(H,2,3,4,5); |

Clé InChI |

TXXCTFCOURDRAS-UHFFFAOYSA-N |

SMILES |

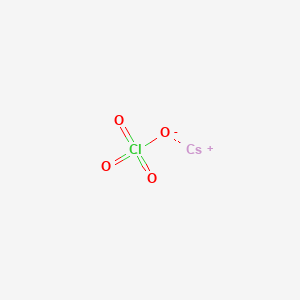

[O-]Cl(=O)(=O)=O.[Cs+] |

SMILES canonique |

OCl(=O)(=O)=O.[Cs] |

Key on ui other cas no. |

13454-84-7 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.